molecular formula C10H14FN B072657 1-(4-fluorophenyl)-2-methylpropan-2-amine CAS No. 1200-27-7

1-(4-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B072657
CAS No.: 1200-27-7
M. Wt: 167.22 g/mol
InChI Key: JITFIYFVPMQJOK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methyl-2-propylamine is a fluorinated building block used for the synthesis of various pharmaceutical amides.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors . For instance, 4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole has been reported to target Mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in various ways . For example, Flufenacet, a related compound, acts as a selective herbicide, controlling grasses and some broad-leaved weeds .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways . For instance, 4’-Fluoroacetophenone, a related compound, is used as a biochemical reagent in life science research .

Pharmacokinetics

Similar compounds have been studied for their adme (absorption, distribution, metabolism, and excretion) properties . For example, a study on a series of 2-(4-fluorophenyl)imidazol-5-ones evaluated their drug-like properties and pharmacokinetic parameters after intravenous and oral administration to male C57BL/6 mice .

Result of Action

Related compounds have shown various biological activities . For instance, a study on fluorinated chalcone showed rapid knockdown against Drosophila melanogaster and Aedes aegypti mosquitoes .

Action Environment

The environment can significantly impact the action of similar compounds . For instance, a study on a fluorinated chalcone found that its crystalline environment was simulated through the supermolecule approach .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITFIYFVPMQJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333787
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-27-7
Record name 1-(4-fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-methyl-2-aminopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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